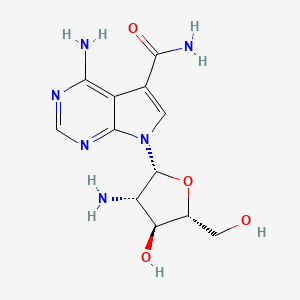

4-Amino-7-(3-amino-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide

Description

Introduction to 4-Amino-7-(3-Amino-4-Hydroxy-5-Hydroxymethyl-Tetrahydro-Furan-2-yl)-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylic Acid Amide

Structural Classification Within the Pyrrolo[2,3-d]Pyrimidine Family

Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocycles that serve as deaza-isosteres of adenine, enabling them to mimic ATP in kinase-binding domains. The subject compound features a tetracyclic scaffold comprising:

- A pyrrolo[2,3-d]pyrimidine core with an amino group at position 4 and a carboxamide at position 5.

- A 3-amino-4-hydroxy-5-hydroxymethyl-tetrahydrofuran moiety at position 7, replacing the traditional ribose sugar found in canonical nucleosides.

This structural hybrid merges features of purine-based kinase inhibitors (e.g., staurosporine derivatives) with carbocyclic nucleoside analogues (e.g., abacavir). The tetrahydrofuran ring’s hydroxyl and hydroxymethyl groups mirror the 2′- and 3′-hydroxyl orientations of ribose, potentially facilitating interactions with kinase active sites while resisting phosphorylase-mediated degradation.

Table 1: Structural Comparison to Representative Pyrrolo[2,3-d]Pyrimidines

| Compound | Position 4 Substituent | Position 5 Substituent | Position 7 Substituent | Primary Target |

|---|---|---|---|---|

| Subject Compound | Amino | Carboxamide | 3-Amino-4-OH-5-CH2OH-THF | Kinases, RTs* |

| 6-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine | Ethynyl | H | Ribose | JAK2/STAT3 |

| 4-Amino-5-fluoropyrrolo[2,3-d]pyrimidine | Amino | Fluoro | H | DHFR† |

*RTs: Reverse transcriptases; †DHFR: Dihydrofolate reductase.

Historical Context of Nucleoside Analog Development

The compound’s design reflects three evolutionary phases in nucleoside analogue development:

Sugar Backbone Modifications (1960s–1980s): Early analogues like cytarabine (ara-C) replaced ribose with arabinose, demonstrating that sugar conformation critically impacts antimetabolite activity. The subject compound’s tetrahydrofuran moiety continues this tradition, optimizing steric and electronic properties for target engagement.

Heterocycle Engineering (1990s–2000s): Replacement of purine bases with pyrrolo[2,3-d]pyrimidines enhanced selectivity for kinases over unrelated ATPases. For example, the FDA-approved drug tofacitinib uses a pyrrolo[2,3-d]pyrimidine core to inhibit JAK kinases.

Functional Group Diversification (2010s–present): Strategic placement of amino, hydroxymethyl, and carboxamide groups—as seen in the subject compound—aims to balance solubility, membrane permeability, and target affinity. These modifications address historical challenges with nucleoside prodrug activation and cellular uptake.

Key Functional Groups and Their Pharmacophoric Significance

Amino Group at Position 4

The 4-amino group participates in hydrogen bonding with kinase hinge regions, mimicking the N6-amino group of ATP’s adenine. In pyrrolo[2,3-d]pyrimidines, this group enhances selectivity for kinases like Akt/PKB over structurally related enzymes.

Carboxamide at Position 5

The carboxamide moiety improves aqueous solubility compared to unmodified pyrrolo[2,3-d]pyrimidines, addressing the lipophilicity challenges common to kinase inhibitors. Additionally, it may engage in polar interactions with catalytic residues in reverse transcriptases or DNA polymerases.

Tetrahydrofuran Substituent at Position 7

- 3-Amino Group: Introduces a protonatable nitrogen, potentially facilitating lysosomal trapping or ionic interactions with aspartate residues in viral polymerases.

- 4-Hydroxy and 5-Hydroxymethyl Groups: These hydroxyls mimic ribose’s 2′- and 3′-OH orientations, enabling recognition by nucleoside-binding proteins while conferring metabolic stability against phosphorylases.

Figure 1: Hypothetical Binding Mode to a Kinase Domain

$$

\begin{aligned}

&\text{Pyrrolo[2,3-d]pyrimidine core} \rightarrow \text{ATP-binding pocket} \

&\text{4-Amino group} \rightarrow \text{H-bond with hinge region backbone} \

&\text{Tetrahydrofuran hydroxyls} \rightarrow \text{Coordination with Mg}^{2+} \text{ ions} \

&\text{Carboxamide} \rightarrow \text{Solubilization and secondary H-bonding}

\end{aligned}

$$

Adapted from binding interactions described in.

Properties

CAS No. |

127880-88-0 |

|---|---|

Molecular Formula |

C12H16N6O4 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

4-amino-7-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H16N6O4/c13-7-8(20)5(2-19)22-12(7)18-1-4(10(15)21)6-9(14)16-3-17-11(6)18/h1,3,5,7-8,12,19-20H,2,13H2,(H2,15,21)(H2,14,16,17)/t5-,7+,8-,12-/m1/s1 |

InChI Key |

HYORTPMDTQQBTL-ADVRJHOBSA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N)N)C(=O)N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Ammonolysis of Protected Nucleoside Intermediates

Starting Material: Protected nucleoside such as (2R,3R,4R,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol derivatives with benzoyl protecting groups.

Reagents and Solvents: Ammonia or ammonium hydroxide in methanol or tetrahydrofuran (THF).

-

- Heating in sealed tubes or autoclaves at temperatures ranging from 100°C to 130°C.

- Reaction times vary from 2 hours to 16 hours depending on the substrate and conditions.

- Typical ammonia concentrations include saturated ammonia in methanol or 7M ammonia in methanol.

-

- Conversion of halogenated intermediates to the corresponding amino derivatives.

- Removal of protecting groups under ammonolysis conditions.

- Formation of the amide group from carboxylic acid derivatives.

Yields: Reported yields range from 40% to 78%, depending on reaction time, temperature, and substrate purity.

| Yield (%) | Reaction Conditions | Notes on Operation |

|---|---|---|

| 78 | Ammonia in methanol, 120-130°C, 16 h, sealed tube | Starting from benzoyl-protected nucleoside; purification by silica gel chromatography |

| 72 | 7M ammonia in methanol, 100°C, 4 h, sealed vessel | Purification by silica gel chromatography; product isolated as colorless solid |

| 40 | 7N methanolic ammonia, 120°C, 2 h, pressure flask | Flash chromatography purification; off-white solid obtained |

| 61 | Ammonia in THF, 100°C, 16 h, autoclave | Workup includes aqueous extraction and silica gel flash chromatography; crude product used further |

| 67 | Ammonia gas purged in methanol/THF (2:1), 0 to 120°C, 5.5 h, sealed tube | Purification by flash chromatography; product with 97.6% purity by LCMS |

Use of Thionyl Chloride for Amide Formation

-

- Treatment of the amino-substituted nucleoside intermediate with thionyl chloride in hexamethylphosphoramide (HMPA) at 0°C to room temperature.

- Reaction time approximately 18 hours.

- Followed by aqueous workup and extraction to isolate the amide product.

Purpose: Facilitates conversion of carboxylic acid derivatives to the corresponding amides, enhancing compound stability and biological activity.

Protection and Deprotection Steps

- Benzoyl groups are commonly used to protect hydroxyl groups on the sugar moiety during early synthetic steps.

- Ammonolysis conditions often simultaneously remove these protecting groups while introducing the amino functionality.

- Purification is typically achieved by silica gel column chromatography using gradients of methanol in dichloromethane.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ammonolysis (benzoyl-protected) | Ammonia in methanol, sealed tube | 120-130 | 16 | 78 | High yield, white solid product |

| Ammonolysis (7M ammonia) | 7M ammonia in methanol, sealed vessel | 100 | 4 | 72 | Colorless solid, purified by chromatography |

| Ammonolysis (7N ammonia) | 7N methanolic ammonia, pressure flask | 120 | 2 | 40 | Off-white solid, flash chromatography |

| Ammonolysis (ammonia in THF) | Ammonia (28% in water) in THF, autoclave | 100 | 16 | Crude 3.4 g | Crude product used for next step |

| Ammonia gas purged system | Ammonia gas in methanol/THF (2:1), sealed tube | 0 to 120 | 5.5 | 67 | High purity by LCMS |

| Amide formation | Thionyl chloride in HMPA | 0 to RT | 18 | Not specified | Conversion to amide, aqueous workup |

Research Findings and Considerations

- The ammonolysis step is critical for introducing the 4-amino group and converting esters or halides to amides, which are essential for the biological activity of the compound.

- Reaction temperature and time significantly influence yield and purity; higher temperatures and longer times generally improve conversion but may risk decomposition.

- Use of sealed tubes or autoclaves is necessary to maintain ammonia pressure and ensure reaction completion.

- Purification by silica gel chromatography is standard to isolate the desired nucleoside analog with high purity.

- The presence of multiple hydroxyl groups on the sugar moiety requires careful protection/deprotection strategies to avoid side reactions.

- Thionyl chloride-mediated amide formation is a reliable method to achieve the carboxamide functionality, which is crucial for compound stability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of 4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional analysis of analogous compounds, categorized by modifications to the pyrrolo[2,3-d]pyrimidine core, sugar moiety, or substituents:

Structural Modifications and Key Differences

Biological Activity

The compound 4-Amino-7-(3-amino-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide (CAS No. 127880-86-8) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolo[2,3-d]pyrimidine core and various functional groups, confer distinct biological activities that are being explored for therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 290.28 g/mol. The structure includes multiple functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N6O3 |

| Molecular Weight | 290.28 g/mol |

| CAS Number | 127880-86-8 |

| IUPAC Name | 4-amino-7-(3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamide |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound has been shown to exhibit:

- Antiviral Activity : Research indicates potential efficacy against viral infections by inhibiting viral replication mechanisms.

- Anticancer Properties : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.

- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antiviral Studies : In vitro assays demonstrated that the compound could inhibit the replication of specific viruses, showing IC50 values in the low micromolar range. This suggests a promising avenue for the development of antiviral therapies .

- Anticancer Research : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant growth inhibition compared to control groups. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .

- Inflammation Models : The compound was tested in models of inflammation where it significantly reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Tables Summarizing Biological Activities

Q & A

Basic: What synthetic strategies are commonly employed to prepare pyrrolo[2,3-d]pyrimidine derivatives like this compound?

Answer:

The synthesis typically involves condensation reactions between substituted aldehydes and diaminopyrimidinones, followed by protective group chemistry. For example, ω-substituted aldehydes can react with 2,6-diaminopyrimidin-4(3H)-one under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core. Boc (tert-butoxycarbonyl) protection is critical to prevent undesired side reactions, particularly at the N(2), N(7), and O(4) positions . Subsequent glycosylation or functionalization of the tetrahydrofuran moiety may require coupling with activated sugar derivatives (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) under anhydrous conditions .

Basic: How is the structure of this compound confirmed after synthesis?

Answer:

Structural confirmation relies on a combination of spectroscopic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for pyrrolo-pyrimidine) and glycosidic linkage configurations .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS m/z 254.1 (M+H) for related intermediates) .

- Infrared (IR) Spectroscopy : Functional groups like amides (C=O stretch ~1650 cm) and hydroxyls (broad peak ~3300 cm) are verified .

Advanced: How can regioselectivity challenges during glycosylation of the tetrahydrofuran ring be addressed?

Answer:

Regioselectivity in glycosylation is influenced by steric and electronic factors. Protecting group strategies (e.g., Boc or p-toluoyl groups) direct reactivity to specific hydroxyls on the tetrahydrofuran ring. For example, Boc protection of the 3-amino and 4-hydroxy groups ensures that the 5-hydroxymethyl group remains available for coupling . Additionally, using Lewis acid catalysts (e.g., BF-EtO) can enhance selectivity for β-anomeric configurations in sugar derivatives .

Advanced: How should researchers resolve contradictions in reported yields for similar compounds?

Answer:

Yield discrepancies often arise from subtle variations in reaction conditions:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but increase side reactions compared to acetonitrile .

- Temperature Control : Extended reflux times (e.g., 6–8 hours vs. 3 hours) can improve cyclization efficiency but risk decomposition .

- Purification Methods : Chromatography (e.g., hexane/acetone gradients) vs. recrystallization impacts recovery rates . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters.

Basic: What functional groups in this compound are most reactive, and how do they influence stability?

Answer:

Key reactive groups include:

- Primary Amine (-NH) : Prone to oxidation; requires inert atmospheres (N/Ar) during synthesis .

- Hydroxyl (-OH) Groups : Participate in hydrogen bonding, affecting solubility and crystallization. Acetylation or silylation may stabilize these groups .

- Amide (-CONH) : Hydrolysis under acidic/basic conditions necessitates pH-controlled storage (pH 6–8) .

Advanced: What methodologies are used to assess the in vitro biological activity of this compound?

Answer:

While specific data for this compound is limited, related pyrrolo-pyrimidines are evaluated via:

- Kinase Assays : Fluorescence polarization (FP) or TR-FRET assays to measure inhibition of target kinases (e.g., JAK/STAT pathways) .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., C or H) track intracellular accumulation .

- Metabolic Stability : Liver microsome assays (human/rat) quantify degradation rates using LC-MS/MS .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at –20°C under inert gas (N) to prevent oxidation .

- Light Sensitivity : Protect from light using amber vials to avoid photodegradation of the pyrrolo-pyrimidine core .

- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the amide and hydroxymethyl groups .

Advanced: How can computational modeling aid in optimizing the compound’s pharmacokinetic profile?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets (e.g., ATP-binding pockets) and guide structural modifications .

- ADMET Prediction Tools : Software like Schrödinger’s QikProp estimates logP (lipophilicity), solubility, and CYP450 inhibition risks .

- Docking Studies : Identify substituents (e.g., fluorination at C-5) that enhance target selectivity while minimizing off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.